molecular formula C10H17ClN2 B2670108 N-(4-Pyridinylmethyl)-1-butanamine hydrochloride CAS No. 1158322-38-3

N-(4-Pyridinylmethyl)-1-butanamine hydrochloride

Cat. No.: B2670108
CAS No.: 1158322-38-3
M. Wt: 200.71
InChI Key: FSFLIVHWJJWYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Pyridinylmethyl)-1-butanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring attached to a butanamine chain via a methylene bridge. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Scientific Research Applications

N-(4-Pyridinylmethyl)-1-butanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Pyridinylmethyl)-1-butanamine hydrochloride typically involves the reaction of 4-pyridinemethanol with 1-butanamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-Pyridinylmethyl)-1-butanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of N-(4-Pyridinylmethyl)-1-butanamine.

    Reduction: N-(4-Piperidinylmethyl)-1-butanamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-Pyridinylmethyl)-1-butanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Pyridinylmethyl)-1-propanamine hydrochloride
  • N-(4-Pyridinylmethyl)-1-cyclopropanamine hydrochloride
  • N-(4-Pyridinylmethyl)-1-ethanamine hydrochloride

Uniqueness

N-(4-Pyridinylmethyl)-1-butanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-2-3-6-12-9-10-4-7-11-8-5-10;/h4-5,7-8,12H,2-3,6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFLIVHWJJWYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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